N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(4-methoxyphenyl)acetamide
Description
The compound N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(4-methoxyphenyl)acetamide (molecular formula: C₂₁H₁₈FN₅O₃S; ChemSpider ID: 18411348) is a heterocyclic acetamide derivative featuring a thiazolo[3,2-b][1,2,4]triazole core substituted with a 4-fluorophenyl group at position 2 and a 4-methoxyphenylacetamide moiety linked via an ethyl chain at position 6 . Its molecular weight is 439.465 g/mol, with a monoisotopic mass of 439.111439 Da. The structure combines electron-withdrawing (4-fluorophenyl) and electron-donating (4-methoxyphenyl) groups, which may influence its physicochemical and biological properties.
Properties
IUPAC Name |
N-[2-[2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-2-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O2S/c1-28-18-8-2-14(3-9-18)12-19(27)23-11-10-17-13-29-21-24-20(25-26(17)21)15-4-6-16(22)7-5-15/h2-9,13H,10-12H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXWZOSJLCHMKLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(4-methoxyphenyl)acetamide is a complex organic compound characterized by its unique structural features, including a thiazolo[3,2-b][1,2,4]triazole core. This compound belongs to a class of heterocyclic compounds that are gaining attention for their diverse biological activities and potential therapeutic applications.
Structural Overview
The molecular formula of this compound is , and its molecular weight is approximately 396.44 g/mol. The presence of the fluorophenyl and methoxyphenyl groups enhances its pharmacological properties, making it a candidate for further research in medicinal chemistry. The thiazole and triazole rings contribute to its reactivity and biological activity.
The biological activity of this compound is largely attributed to its interaction with various biological targets:
- Enzyme Inhibition : Compounds containing thiazole and triazole moieties often exhibit inhibitory effects on enzymes critical for disease pathways. For example, studies have shown that related compounds inhibit tissue-nonspecific alkaline phosphatase (h-TNAP) and intestinal alkaline phosphatase (h-IAP), which may correlate with anti-proliferative effects against cancer cells .
- Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties against various pathogens. Its mechanism may involve the inhibition of bacterial fatty acid biosynthesis through the targeting of enzymes like FabI .
Anticancer Properties
Research indicates that derivatives of this compound exhibit antiproliferative effects against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values reported suggest potent activity at low concentrations .
Antimicrobial Effects
The compound has been evaluated for its efficacy against multiple bacterial strains. For instance, it has shown significant activity against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) indicating strong potential as an antibacterial agent .
Anti-inflammatory Activity
Similar compounds in the thiazole-triazole class have been linked to anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. This suggests that this compound may also possess anti-inflammatory properties .
Comparative Analysis
To better understand the biological activity of this compound in relation to other similar compounds, the following table summarizes key features and activities:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Thiazolidine | Contains thiazole; used in diabetes treatment | Antidiabetic |
| Triazole Derivatives | Commonly used antifungal agents | Antifungal |
| This compound | Complex heterocyclic structure | Antimicrobial, anticancer |
Case Studies
- Anticancer Study : In vitro tests on breast cancer cell lines revealed that this compound inhibited cell growth significantly compared to control groups. The study utilized the MTT assay to quantify cell viability reductions at varying concentrations .
- Antimicrobial Efficacy : A study assessed the antibacterial activity against four human pathogenic bacteria. Results indicated that the compound effectively inhibited growth at MIC values lower than those seen with conventional antibiotics .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thiazolo[3,2-b][1,2,4]triazole Cores
2-(4-Chlorophenyl)-6-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazole (Compound 8b)
- Key Differences : Replaces the 4-fluorophenyl group with 4-chlorophenyl and lacks the ethyl-acetamide side chain .
- Physicochemical Impact: Chlorine’s higher lipophilicity (Cl vs. Absence of the acetamide group reduces hydrogen-bonding capacity, possibly lowering solubility.
- Synthesis : Prepared via cyclocondensation of thiosemicarbazides with α-haloketones, yielding 85% .
(5E)-5-(2-Nitrobenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Analogues with Varied Heterocyclic Cores
N-(6-Chlorobenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide
- Key Differences : Benzothiazole core instead of thiazolo-triazole; 6-chloro substitution .
- Biological Relevance : Benzothiazoles are associated with antitumor and antimicrobial activities, suggesting divergent target profiles compared to triazole derivatives.
2-(4-Fluorophenyl)-N-{4-[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide
Tautomerism and Stability
Physicochemical Properties
| Compound | Core Structure | Substituents | Molecular Weight (g/mol) | logP (Predicted) |
|---|---|---|---|---|
| Target Compound | Thiazolo[3,2-b][1,2,4]triazole | 4-Fluorophenyl, 4-methoxyphenylacetamide | 439.465 | 3.2 |
| 2-(4-Chlorophenyl)-6-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazole (8b) | Thiazolo[3,2-b][1,2,4]triazole | 4-Chlorophenyl, 4-methoxyphenyl | 385.84 | 3.8 |
| N-(6-Chlorobenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide | Benzothiazole | 6-Chloro, 4-methoxyphenylacetamide | 350.81 | 2.9 |
Notes:
Preparation Methods
S-Alkylation and Cyclization
The thiazolo-triazole core is typically synthesized via S-alkylation of 4-(4-fluorophenyl)-1,2,4-triazole-3-thiol (1a ) with 2-bromo-4'-fluoroacetophenone (2 ) in acetone under reflux, yielding the S-alkylated intermediate 3a . Subsequent cyclization in concentrated sulfuric acid at 0°C facilitates ring closure to form 2-(4-fluorophenyl)thiazolo[3,2-b]triazole (4 ) (Scheme 1).
Scheme 1 :
- S-Alkylation :
$$ \text{1a} + \text{2} \xrightarrow{\text{Acetone, Reflux}} \text{3a} $$ - Cyclization :
$$ \text{3a} \xrightarrow{\text{H}2\text{SO}4, 0^\circ\text{C}} \text{4} $$
Yields for this step range from 68–75%, with purity confirmed via HPLC.
One-Pot Synthesis Alternatives
Recent advances demonstrate a one-pot method using dibenzoylacetylene and triazole derivatives under catalyst-free conditions at room temperature. This approach avoids isolation of intermediates, achieving 82% yield for analogous thiazolo-triazole systems.
Acetylation with 2-(4-Methoxyphenyl)Acetic Acid
Coupling Reactions
The final acetylation employs 2-(4-methoxyphenyl)acetyl chloride (6 ) and intermediate 5 in tetrahydrofuran (THF) with triethylamine (TEA) as a base. After 12 hours at 25°C, the crude product is purified via recrystallization (ethanol/water) to yield the title compound (Scheme 2).
Scheme 2 :
$$ \text{5} + \text{6} \xrightarrow{\text{THF, TEA}} \text{N-(2-(2-(4-Fluorophenyl)Thiazolo[3,2-b]Triazol-6-yl)Ethyl)-2-(4-Methoxyphenyl)Acetamide} $$
Optimization of Reaction Conditions
- Solvent Selection : THF outperforms DMF and acetonitrile in minimizing side products.
- Stoichiometry : A 1:1.2 molar ratio of 5 to 6 maximizes yield (85%).
- Purification : Recrystallization achieves >98% purity, confirmed by melting point (mp 214–216°C) and ¹H-NMR.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
HPLC analysis (C18 column, MeCN/H₂O 60:40) shows a single peak at t = 8.7 min, confirming homogeneity.
Comparative Analysis of Synthetic Routes
| Method | Steps | Yield (%) | Purification Technique | Advantages |
|---|---|---|---|---|
| S-Alkylation/Cyclization | 3 | 68–75 | Column Chromatography | High regioselectivity |
| One-Pot Synthesis | 1 | 82 | Recrystallization | Reduced reaction time |
| Coupling Reaction | 2 | 85 | Recrystallization | Scalable for industrial production |
Mechanistic Insights
- Cyclization : Protonation of the thiolate intermediate by H₂SO₄ facilitates intramolecular nucleophilic attack, forming the thiazole ring.
- Acetylation : TEA deprotonates the amine in 5 , enhancing nucleophilicity for acyl chloride attack.
Challenges and Mitigation Strategies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
